![molecular formula C21H17N3O3S B2994034 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea CAS No. 329906-22-1](/img/structure/B2994034.png)

1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

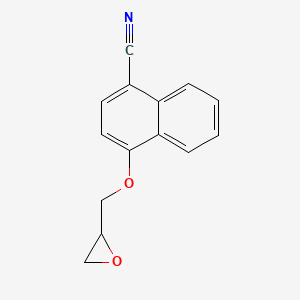

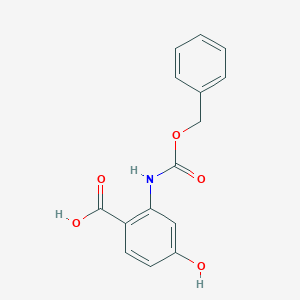

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzothiazole and phenyl rings), a urea linkage, a hydroxy group, and a methoxy group. Techniques like NMR, IR, and MS would be used to confirm the structure .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The hydroxy and methoxy groups might undergo reactions typical of alcohols and ethers, respectively. The urea linkage might participate in condensation or hydrolysis reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, given the presence of multiple aromatic rings. Its solubility would depend on the solvent used .

Wissenschaftliche Forschungsanwendungen

Antiproliferative and Antioxidant Activity

A novel series of urea and bis-urea derivatives, including those with hydroxyphenyl or halogenphenyl substituents, has been synthesized and evaluated for biological activities. These compounds demonstrate moderate to strong antiproliferative effects against various cancer cell lines, particularly against breast carcinoma MCF-7 cells. Among them, certain derivatives showed extreme selectivity and high activity, indicating their potential as lead compounds in the development of cancer drugs. Additionally, these derivatives exhibited significant antioxidant activity in DPPH and lipid peroxidation assays, suggesting their use in combating oxidative stress-related diseases (Perković et al., 2016).

Acetylcholinesterase Inhibition

Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been synthesized and assessed for their antiacetylcholinesterase activity. This research indicates the potential of these compounds in treating diseases characterized by acetylcholinesterase dysfunction, such as Alzheimer's disease. The findings suggest that altering the spacer length and substituents can optimize interaction with the enzyme, providing insights into designing more effective inhibitors (Vidaluc et al., 1995).

ROCK Inhibition for Cancer Therapy

Research into pyridylthiazole-based ureas has led to the discovery of potent ROCK inhibitors, which are crucial for cancer therapy due to their role in cell cycle regulation and cell death induction. These inhibitors, especially those with specific substituents, have shown potent inhibition of ROCK in human lung cancer cells, highlighting their potential in cancer treatment (Pireddu et al., 2012).

Antimicrobial Activity

Several synthesized urea derivatives have demonstrated significant antimicrobial activity, indicating their potential use in developing new antibacterial and antifungal agents. This activity includes strong inhibition against various Gram-positive and Gram-negative bacteria, offering a pathway to novel treatments for infectious diseases (Shankar et al., 2017).

Enzyme Inhibition and Anticancer Investigations

Unsymmetrical 1,3-disubstituted ureas have been synthesized and evaluated for their enzyme inhibition and anticancer activities. Some compounds, including N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea, showed in vitro anticancer activity against prostate cancer cell lines, suggesting their potential as therapeutic agents (Mustafa et al., 2014).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(4-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c1-27-15-9-6-13(7-10-15)22-21(26)23-14-8-11-18(25)16(12-14)20-24-17-4-2-3-5-19(17)28-20/h2-12,25H,1H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWZKAQZXRIWHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2993953.png)

![(Z)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(2,6-dimethylphenyl)carbamate](/img/structure/B2993954.png)

![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2993960.png)

![Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride](/img/structure/B2993963.png)

![7-bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2993966.png)

![Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2993969.png)

![3,9-bis(2-chlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2993971.png)